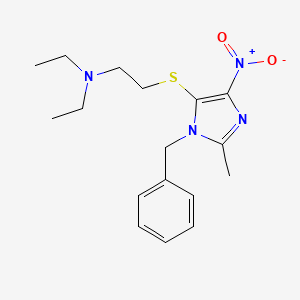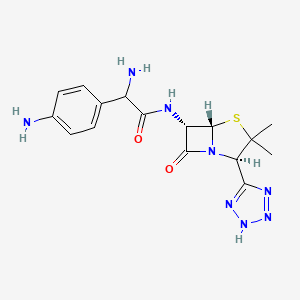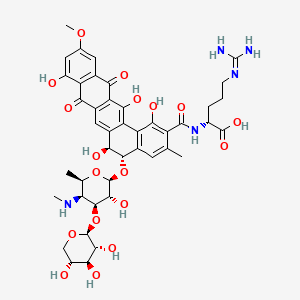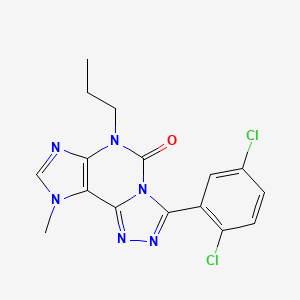
5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2,5-dichlorophenyl)-9-methyl-6-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
« 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2,5-dichlorophenyl)-9-methyl-6-propyl- » est un composé organique complexe qui appartient à la classe des triazolopyrimidines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de « 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2,5-dichlorophenyl)-9-methyl-6-propyl- » implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent des purines et des triazoles substitués, qui subissent une cyclisation et des modifications de groupes fonctionnels dans des conditions spécifiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour garantir un rendement et une pureté élevés. Cela comprend souvent l’utilisation de catalyseurs, de températures contrôlées et de conditions de pression pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l’activité biologique du composé.
Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, peuvent introduire différents substituants dans la molécule.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Ces produits peuvent inclure divers dérivés avec des propriétés biologiques modifiées.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses interactions avec les macromolécules biologiques.
Médecine : Investigé pour ses effets thérapeutiques potentiels, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets biologiques observés. Les cibles et les voies moléculaires exactes dépendent de la structure et des groupes fonctionnels spécifiques du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
1,2,4-Triazolo(3,4-b)benzothiazole : Connu pour ses propriétés antimicrobiennes.
1,2,4-Triazolo(3,4-d)pyrimidine : Étudié pour son activité anticancéreuse.
1,2,4-Triazolo(3,4-f)quinazoline : Investigé pour son potentiel comme agent anti-inflammatoire.
Unicité
« 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2,5-dichlorophenyl)-9-methyl-6-propyl- » se distingue par ses caractéristiques structurelles uniques, qui peuvent conférer des activités biologiques distinctes et un potentiel thérapeutique par rapport à d’autres composés similaires.
Propriétés
Numéro CAS |
135445-90-8 |
|---|---|
Formule moléculaire |
C16H14Cl2N6O |
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
3-(2,5-dichlorophenyl)-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C16H14Cl2N6O/c1-3-6-23-14-12(22(2)8-19-14)15-21-20-13(24(15)16(23)25)10-7-9(17)4-5-11(10)18/h4-5,7-8H,3,6H2,1-2H3 |
Clé InChI |
MNQOFTJMEIDCPE-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=C(C=CC(=C4)Cl)Cl)N(C=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


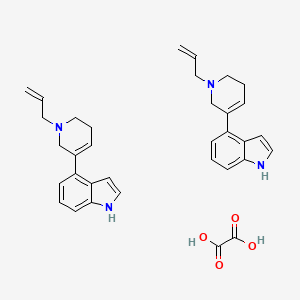
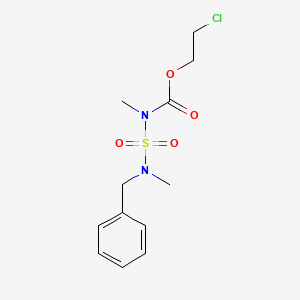
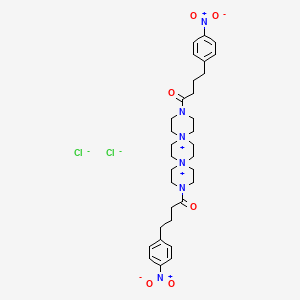
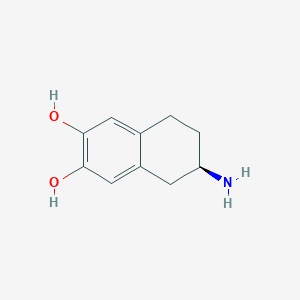

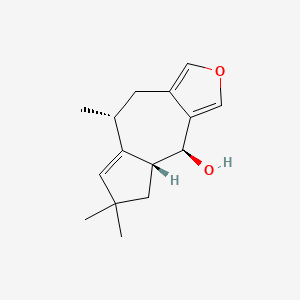
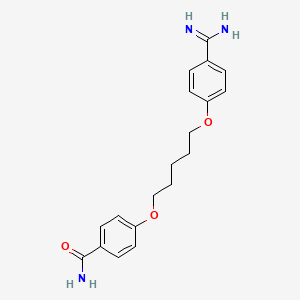
![1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B12772017.png)


